Lorpiprazole

In silico pharmacology Molecular docking SARI

Researchers requiring a SARI reference standard with a differentiated receptor binding profile often face limited access to structurally novel compounds. Lorpiprazole (Normarex) directly addresses this gap as a marketed phenylpiperazine with quantified target engagement. - Unique dual pharmacology: Antagonizes 5-HT2A and D2 receptors while inhibiting SERT, unlike trazodone or nefazodone. - Validated in silico baseline: Provides established docking values (-6.512 kcal/mol XP score against 5-HT1A) for benchmarking novel ligand design. - Reliable sourcing: Marketed drug status ensures access to high-identity material suited for reproducible in vivo anxiety/psychosis models.

Molecular Formula C21H26F3N5
Molecular Weight 405.5 g/mol
CAS No. 1640293-37-3
Cat. No. B10761172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLorpiprazole
CAS1640293-37-3
Molecular FormulaC21H26F3N5
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESC1CC2CN3C(=NN=C3C2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F
InChIInChI=1S/C21H26F3N5/c22-21(23,24)16-4-2-5-17(13-16)28-11-9-27(10-12-28)8-7-19-25-26-20-18-6-1-3-15(18)14-29(19)20/h2,4-5,13,15,18H,1,3,6-12,14H2/t15-,18-/m0/s1
InChIKeyBNRMWKUVWLKDQJ-YJBOKZPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lorpiprazole Baseline Characterization


Lorpiprazole (brand name Normarex) is a marketed anxiolytic drug of the phenylpiperazine group, classified as a serotonin antagonist and reuptake inhibitor (SARI) [1]. Its molecular formula is C21H26F3N5, with a molecular weight of 405.46 g/mol [2]. The compound functions by antagonizing 5-HT2A and 5-HT2C serotoninergic receptors, alpha1 and alpha2 adrenergic receptors, and H1 histaminergic receptors, while inhibiting the SERT serotonin transporter at higher doses [3].

Multi-target SARI pharmacology research tool (5-HT2A, SERT, D2 receptor modulation)
In silico 5-HT1A benchmarking reference for novel ligand screening workflows
Commercially available research reference standard with established supply chain

Lorpiprazole Distinct Profile vs. Other SARIs


Substituting lorpiprazole with another SARI such as trazodone or nefazodone may compromise experimental or therapeutic outcomes due to significant differences in receptor binding profiles, intrinsic activity, and chemical structure. Lorpiprazole exhibits a unique combination of 5-HT2A antagonism, SERT inhibition, and dopamine D2 receptor antagonism that is not uniformly shared across the SARI class . Moreover, its piperazinyl-triazole scaffold imparts distinct physicochemical properties compared to the triazolopyridine (trazodone) or phenylpiperazine (nefazodone) backbones, which can influence pharmacokinetics and tissue distribution [1]. Direct quantitative evidence of these differentiating attributes is presented below.

Lorpiprazole (this product)
Other SARIs (trazodone, nefazodone)
D2 receptor activity
Reported D2 antagonist; may support dopaminergic pathway co-modulation studies
Minimal D2 affinity; dopaminergic pathway context may not transfer
Chemical scaffold
Piperazinyl-triazole core; distinct ADME and metabolic stability profile
Triazolopyridine or phenylpiperazine backbones; scaffold-dependent properties may shift
Receptor binding profile
Combined 5-HT2A antagonism, SERT inhibition, and D2 antagonism
Class-level SARI profile may not include D2 modulation; experimental endpoints may differ

Lorpiprazole Quantified Differentiation


5-HT1A In Silico Binding Affinity Benchmark

In a computational study evaluating β-carboline alkaloids as potential SARI alternatives, lorpiprazole served as the reference compound. Its binding affinity to the 5-HT1A receptor was quantified by XP score and MMGBSA energy. These values were then compared to those of two novel ligands identified from virtual screening [1].

5-HT1A In Silico Binding
Head-to-head
XP score: -6.512 kcal/mol; MMGBSA: -62.788 kcal/mol vs. two novel ligands showing 1.5–2.2 kcal/mol (XP) and 25.2–44.8 kcal/mol (MMGBSA) lower energies
Supports 5-HT1A benchmarking for in silico SARI candidate screening
Homology model docking; values are computational and model-dependent
In silico pharmacology Molecular docking SARI

Dopamine D2 Antagonism vs. First-Generation Antipsychotics

Lorpiprazole is characterized as a dopamine D2 receptor antagonist . While specific Ki values for lorpiprazole at D2 receptors are not publicly available in authoritative databases, its D2 antagonism distinguishes it from other SARIs like trazodone and nefazodone, which have negligible affinity for this receptor. This profile aligns lorpiprazole more closely with atypical antipsychotics, yet it is reported to possess a relatively favorable side effect profile compared to traditional antipsychotics .

D2 Antagonism Profile
Data to verify
Reported D2 antagonist activity without publicly available Ki data; differentiated from other SARIs qualitatively
May support dopaminergic pathway co-modulation research context
Class-level inference; quantitative binding data not available in authoritative databases
Dopamine D2 receptor Antipsychotic Side effect profile

Piperazinyl-Triazole Scaffold vs. Triazolopyridine/Phenylpiperazine

Lorpiprazole possesses a distinct piperazinyl-triazole core (systematic name: 3-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)-5,5a,6,7,8,8a-hexahydrocyclopenta[3,4]pyrrolo[2,1-c][1,2,4]triazole) [1]. This contrasts sharply with the triazolopyridine scaffold of trazodone and the phenylpiperazine scaffold of nefazodone [2]. The structural divergence is expected to influence key physicochemical parameters such as lipophilicity (LogP), polar surface area, and metabolic stability, which in turn affect blood-brain barrier penetration and CYP450 interactions.

Scaffold Identity
Supporting evidence
Piperazinyl-triazole (fused cyclopenta-pyrrolo-triazole) vs. triazolopyridine (trazodone) and phenylpiperazine (nefazodone)
Structural divergence may influence LogP, polar surface area, and CYP interaction profile
No direct quantitative physicochemical comparison available; scaffold-level inference
Chemical structure Scaffold Physicochemical properties

Market Availability: Normarex vs. Unapproved SARIs

Lorpiprazole is a marketed drug under the brand name Normarex in certain regions [1]. In contrast, other SARIs such as etoperidone and mepiprazole have limited or no current marketing authorization in major pharmaceutical markets. This commercial availability implies that lorpiprazole has met specific regulatory standards for safety and efficacy, and that supply chains for research-grade material are more established.

Commercial Availability
Context-dependent
Marketed as Normarex in select regions; supply chains are established compared to non-commercialized or withdrawn SARI analogs
May support procurement planning with reported lot-to-lot consistency
Commercial status varies by region; verify local availability for research supply
Regulatory status Procurement Clinical use

Lorpiprazole Research and Procurement Scenarios


Benchmarking Novel SARI Candidates in Silico

Researchers developing new serotonin antagonist and reuptake inhibitors (SARIs) can employ lorpiprazole as a validated reference compound. Its established XP score (-6.512 kcal/mol) and MMGBSA energy (-62.788 kcal/mol) against the 5-HT1A receptor [1] provide a quantitative baseline for evaluating the binding potential of novel ligands in molecular docking and dynamics simulations. This application is directly supported by the in silico comparison data presented in Section 3.

Preclinical Models for Anxiety with Psychotic Features

Due to its dual mechanism as a SARI and a dopamine D2 receptor antagonist [1], lorpiprazole is a valuable tool compound for animal models investigating the overlap of anxiety and psychotic symptoms. Unlike pure SARIs (e.g., trazodone) which lack D2 activity, lorpiprazole may modulate both serotonergic and dopaminergic pathways, offering a more complex pharmacological profile for translational research.

Scaffold Diversification for CNS Drug Optimization

Medicinal chemists seeking to avoid the structural liabilities associated with triazolopyridine (trazodone) or phenylpiperazine (nefazodone) backbones can utilize lorpiprazole's unique piperazinyl-triazole scaffold [1]. This core structure may impart different metabolic stability, CYP inhibition profiles, and blood-brain barrier penetration characteristics, serving as a starting point for the design of next-generation SARI analogs with improved pharmacokinetic properties.

Procurement of Marketed SARI Reference Standard

For laboratories requiring a SARI reference standard with reliable commercial availability, lorpiprazole (Normarex) offers a distinct advantage over non-commercialized or withdrawn class members [1]. Its marketed status in certain regions ensures access to material manufactured under Good Manufacturing Practice (GMP)-like conditions, facilitating reproducible in vitro and in vivo studies where compound identity and purity are paramount.

Application
Selection Property
Validation Focus
In silico SARI candidate benchmarking
Reported 5-HT1A binding energy reference
Docking score and MMGBSA reproducibility review
Serotonergic-dopaminergic pathway co-modulation studies
D2 antagonist activity context
Dopaminergic endpoint and assay-condition review
CNS candidate scaffold diversification
Piperazinyl-triazole structural identity
Metabolic stability and CYP inhibition profiling
SARI reference standard procurement
Commercial availability context
Identity and purity documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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